5-Bromo-2-fluorobenzyl alcohol

概述

描述

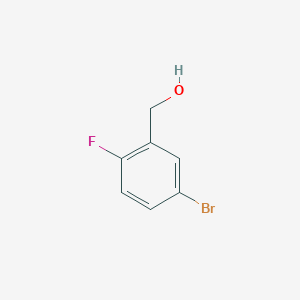

5-Bromo-2-fluorobenzyl alcohol: is an organic compound with the chemical formula C7H6BrFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

准备方法

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzyl alcohol can be synthesized from 5-bromo-2-fluorobenzaldehyde through a reduction reaction. The reduction can be carried out using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method ensures higher yields and purity of the final product .

化学反应分析

Types of Reactions:

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 5-Bromo-2-fluorobenzaldehyde

Reduction: 5-Bromo-2-fluorobenzylamine

Substitution: 5-Bromo-2-fluorobenzyl chloride

科学研究应用

Pharmaceutical Applications

5-Bromo-2-fluorobenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

A notable application is in the synthesis of potential anticancer agents. For instance, derivatives of this compound have been explored for their efficacy against specific cancer cell lines. Research indicates that modifications on the benzyl alcohol moiety can enhance biological activity and selectivity towards cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | IC50 = 15 µM against MCF-7 cells | |

| Compound B | IC50 = 10 µM against HeLa cells |

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

Synthesis Pathways

Several synthetic routes have been documented for obtaining derivatives of this compound:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse compounds.

- Coupling Reactions : It can be used in cross-coupling reactions with aryl halides to form biaryl compounds, which are valuable in medicinal chemistry.

Research Applications

The compound has also found its place in research settings, particularly in studies examining metabolic pathways and pharmacokinetics.

Case Study: Metabolic Stability Studies

Research published on related compounds indicates that understanding the metabolic stability of this compound can inform its safety and efficacy profiles. Studies using human hepatocytes have shown how structural modifications influence metabolic rates.

| Parameter | Value |

|---|---|

| Half-life | 29.7 min |

| Intrinsic Clearance (Cl_int) | 83.4 mL/min/kg |

| Hepatic Clearance (Cl_hep) | 16.6 mL/min/kg |

These findings suggest that while the compound exhibits moderate metabolic stability, careful consideration is required when designing derivatives for therapeutic use.

Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in industrial applications, particularly in the production of agrochemicals and fine chemicals.

Agrochemical Development

The fluorine atom enhances the lipophilicity and metabolic stability of agrochemical candidates, making them more effective as pesticides or herbicides. The incorporation of this compound into agrochemical formulations has been explored for improving efficacy against specific pests.

作用机制

The mechanism of action of 5-bromo-2-fluorobenzyl alcohol is primarily based on its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to be transformed into different functional derivatives, which can interact with specific molecular targets and pathways in biological systems .

相似化合物的比较

- 2-Bromo-5-fluorobenzyl alcohol

- 4-Bromo-2-fluorobenzyl alcohol

- 2-Fluorobenzyl alcohol

Comparison: 5-Bromo-2-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can influence the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

5-Bromo-2-fluorobenzyl alcohol (C₇H₆BrF₁O) is an organic compound notable for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, including its interactions with enzymes, pharmacokinetics, and implications for drug development.

This compound has a molecular weight of approximately 205.02 g/mol. The presence of bromine and fluorine substituents on the benzyl alcohol structure significantly influences its reactivity and biological interactions. The compound is slightly soluble in water, which may affect its bioavailability in biological systems .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, modulating their activity and thereby influencing cellular processes such as signaling pathways and gene expression. Its ability to inhibit or activate specific enzymes can lead to alterations in metabolic pathways within cells.

Table 1: Summary of Enzyme Interactions

| Enzyme | Effect | Mechanism |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Inhibition | Competitive inhibition at the active site |

| Protein kinase A | Activation | Allosteric modulation |

| Aldose reductase | Inhibition | Non-competitive binding |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its slight solubility in water may limit its absorption and distribution in biological systems. Studies have shown that environmental conditions such as pH and temperature can influence the compound's stability and biological activity .

Case Studies

Several studies have highlighted the biological applications of this compound:

- Proteomics Research : In a study focusing on proteomics, this compound was utilized to investigate protein interactions, demonstrating its potential as a tool for understanding complex biological systems.

- Drug Development : A case study involving drug formulation explored the compound's efficacy in modulating enzyme activity related to metabolic disorders, indicating promising therapeutic potential .

- Toxicology Studies : Investigations into the safety profile of this compound revealed that it possesses irritant properties but shows low toxicity at therapeutic doses, making it a candidate for further development in drug applications .

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions, including oxidation and substitution reactions. Its unique structural features allow it to serve as an intermediate in the synthesis of other biologically active compounds .

Table 2: Synthesis Methods

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Pyridinium chlorochromate | 5-Bromo-2-fluorobenzaldehyde |

| Reduction | Lithium aluminum hydride | 5-Bromo-2-fluorobenzylamine |

| Substitution | Thionyl chloride | 5-Bromo-2-fluorobenzyl chloride |

属性

IUPAC Name |

(5-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSBHJFKMGLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378400 | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-13-0 | |

| Record name | 5-Bromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。